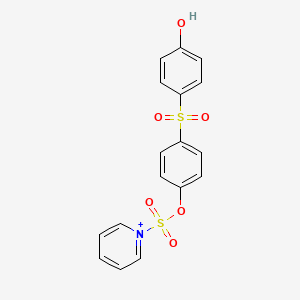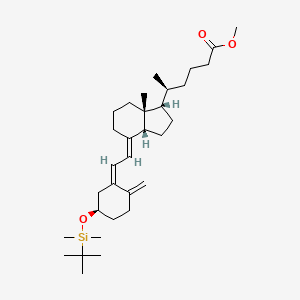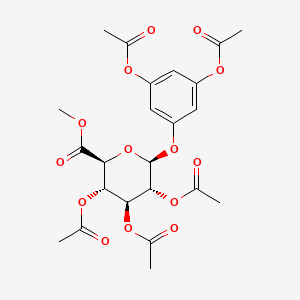
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate is a complex organic compound used primarily in scientific research. It is an intermediate in the synthesis of Phloroglucinol Glucuronide, which has applications in preliminary clinical studies for the treatment of diseases such as Hodgkin’s disease and melanoma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves multiple steps. The starting material, Phloroglucinol, undergoes acetylation to form Phloroglucin-diacetate. This intermediate is then subjected to glucuronidation and methylation reactions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane, chloroform, and ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies related to cellular metabolism and enzyme activity.
Industry: It is used in the production of pharmaceuticals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate can be compared with other similar compounds such as:
Phloroglucinol Glucuronide: Used in clinical studies for disease treatment.
Morphine-6-glucuronide: A pharmacologically active glucuronide used in pain management.
Propofol O-glucuronide: A metabolite of the anesthetic propofol.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound in various fields of scientific research.
Propiedades
Fórmula molecular |
C23H26O14 |
|---|---|
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,5-diacetyloxyphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H26O14/c1-10(24)31-15-7-16(32-11(2)25)9-17(8-15)36-23-21(35-14(5)28)19(34-13(4)27)18(33-12(3)26)20(37-23)22(29)30-6/h7-9,18-21,23H,1-6H3/t18-,19-,20-,21+,23+/m0/s1 |
Clave InChI |
AWYHOOAKYJNNHQ-YKZCJQPKSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


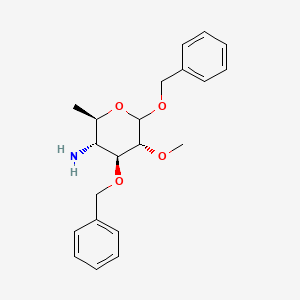

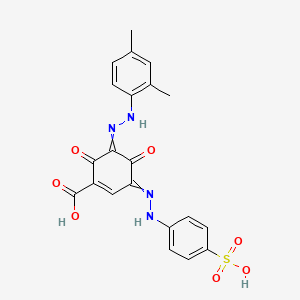
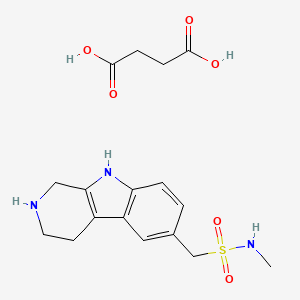
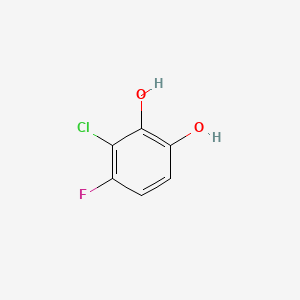
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
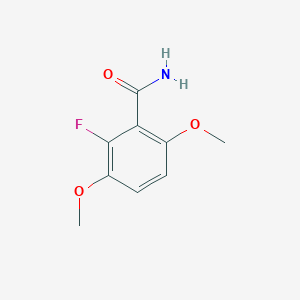
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
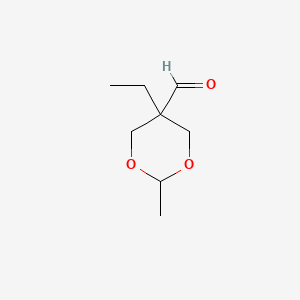
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)

